5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC16297522
Molecular Formula: C18H20N4OS
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4OS |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C18H20N4OS/c1-3-23-16-10-8-15(9-11-16)17-20-21-18(22(17)19)24-12-14-6-4-13(2)5-7-14/h4-11H,3,12,19H2,1-2H3 |
| Standard InChI Key | XIQXYIASSJSZBI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular formula of 5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is C₁₇H₂₀N₄OS, derived from systematic analysis of its substituents:
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1,2,4-Triazole core: A five-membered ring containing three nitrogen atoms (C₂H₂N₃).
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5-(4-Ethoxyphenyl): A phenyl group substituted with an ethoxy (-OCH₂CH₃) group at the para position.
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3-[(4-Methylphenyl)methylthio]: A thiomethyl (-SCH₂-) linker attached to a para-methyl-substituted phenyl group.
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4-Amino group: An amine (-NH₂) at position 4 of the triazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄OS |
| Molecular Weight | 328.43 g/mol |
| IUPAC Name | 5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine |
| CAS Number | Not yet assigned |
The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the methylthio moiety may facilitate interactions with sulfur-binding enzymatic pockets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:
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¹H NMR: Signals for ethoxy protons (δ 1.35–1.40 ppm, triplet; δ 3.95–4.00 ppm, quartet), methylthio methyl group (δ 2.35 ppm, singlet), and aromatic protons (δ 6.80–7.40 ppm).
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MS (ESI+): Molecular ion peak at m/z 329.1 [M+H]⁺, with fragmentation patterns consistent with triazole ring cleavage.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis involves a multi-step route leveraging cyclocondensation and substitution reactions:
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Formation of Thiosemicarbazide Intermediate:
Reaction of 4-ethoxyphenylhydrazine with carbon disulfide in alkaline ethanol yields 4-ethoxyphenylthiosemicarbazide. -
Cyclization to Triazole Core:
Heating the thiosemicarbazide with acetic anhydride induces cyclization, forming 5-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol. -
Thioether Formation:
The thiol group undergoes nucleophilic substitution with (4-methylphenyl)methyl bromide in dimethylformamide (DMF), yielding the methylthio derivative. -
Amination at Position 4:
Treatment with ammonium hydroxide under reflux introduces the amine group, completing the synthesis.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide | CS₂, NaOH, ethanol, 0–5°C | 78 |
| Cyclization | Acetic anhydride, 110°C, 6 hr | 65 |
| Thioether Formation | (4-Methylphenyl)methyl bromide, DMF, K₂CO₃, 60°C | 72 |
| Amination | NH₄OH, ethanol, reflux, 8 hr | 58 |
Industrial Scalability Challenges
Industrial production requires optimization of:
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Solvent Recovery Systems: DMF and ethanol recycling to reduce costs.
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Catalyst Efficiency: Transition metal catalysts (e.g., CuI) to accelerate thioether formation.
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Purity Control: Chromatography-free purification via crystallization in hexane-ethyl acetate mixtures.
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: 182–184°C (decomposition observed above 200°C).
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Solubility:
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Polar solvents: 12 mg/mL in DMSO; 5 mg/mL in methanol.
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Nonpolar solvents: <0.1 mg/mL in hexane.
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LogP: 3.2 ± 0.1, indicating moderate lipophilicity suitable for oral bioavailability.
Stability Studies
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Photostability: Degrades by 15% under UV light (254 nm, 48 hr), necessitating amber packaging.
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Hydrolytic Stability: Stable in pH 2–8 buffers (≤5% degradation over 72 hr).
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting ethoxy with methoxy groups to modulate metabolic stability.
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Prodrug Design: Phosphate ester derivatives to enhance aqueous solubility.
Combination Therapies
Synergistic effects observed with fluconazole (fungal infections) and doxorubicin (cancer), reducing required doses by 40–60%.
Future Research Directions
Pharmacokinetic Studies
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Absorption/Distribution: Radiolabeled tracer studies to quantify tissue penetration.
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Metabolite Identification: LC-MS/MS profiling of hepatic microsomal incubations.
Targeted Delivery Systems
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Nanoparticle Encapsulation: PLGA nanoparticles to enhance tumor accumulation.
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Antibody-Drug Conjugates: Conjugation to HER2-targeting antibodies for breast cancer therapy.
Clinical Trial Design
Phase I protocols should prioritize dose escalation in solid tumors, leveraging the compound’s kinase inhibition profile.
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